

interaction of DK-PGD2 with eosinophils and basophils

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Compound of Interest

Compound Name: 13,14-Dihydro-15-keto
prostaglandin D2

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An In-depth Technical Guide: The Interaction of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) with Eosinophils and Basophils

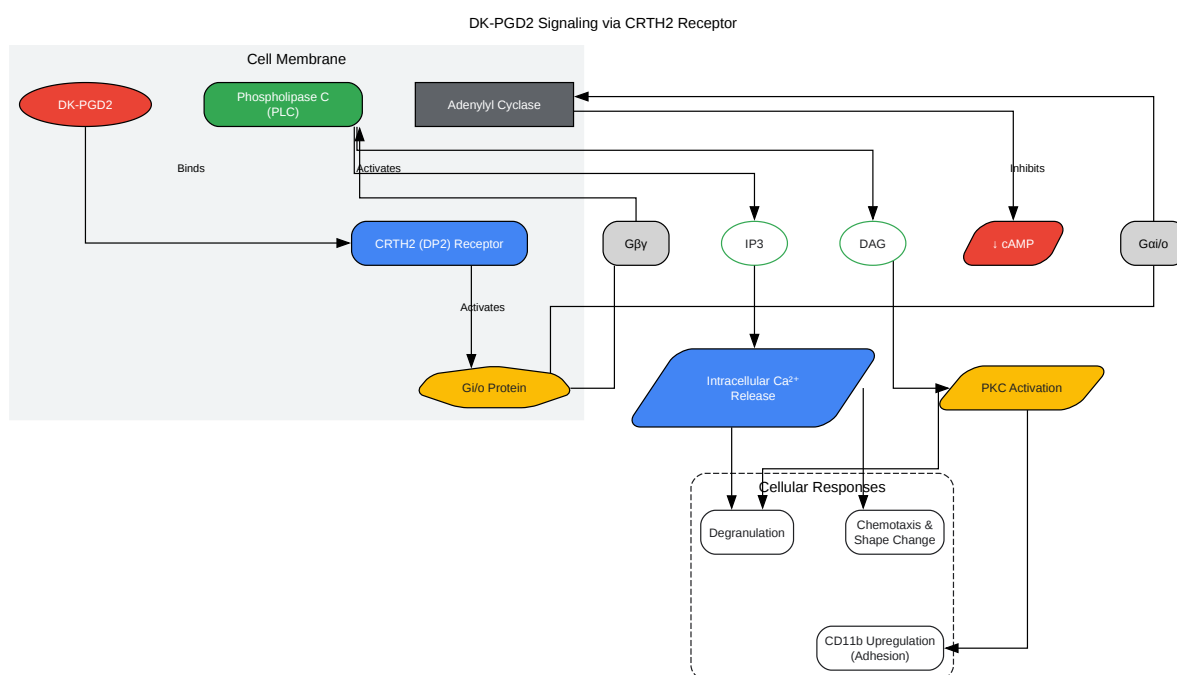
Introduction

Prostaglandin D2 (PGD2) is a primary pro-inflammatory mediator released predominantly by activated mast cells during allergic responses[1][2]. Its biological effects are mediated through two distinct G-protein coupled receptors: the D prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as DP2[2][3][4]. While DP1 activation is often associated with vasodilation and anti-inflammatory effects, CRTH2 activation drives a potent pro-inflammatory cascade[2][5].

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2[6][7][8]. It has been identified as a highly selective agonist for the CRTH2 receptor, with significantly lower affinity for the DP1 receptor[9]. This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of the CRTH2 pathway in allergic inflammation. Eosinophils and basophils, key effector cells in type 2 immunity and allergic diseases, prominently express CRTH2[10][11][12]. This guide provides a comprehensive technical overview of the interaction between DK-PGD2 and these granulocytes, focusing on the cellular responses, signaling pathways, and experimental methodologies used to characterize these interactions.

The DK-PGD2/CRTH2 Signaling Axis in Eosinophils and Basophils

Both eosinophils and basophils express high levels of CRTH2 mRNA and protein[10][13]. The binding of DK-PGD2 to CRTH2 on these cells initiates a signaling cascade characteristic of Gαi-coupled receptors[10][14]. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a robust mobilization of intracellular calcium (Ca²⁺)[9][10][13]. These initial signaling events trigger a suite of pro-inflammatory cellular functions.



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DK-PGD2 induced signaling cascade in eosinophils and basophils.

Functional Consequences of DK-PGD2 Interaction On Eosinophils

DK-PGD2 is a potent activator of human eosinophils, inducing multiple pro-inflammatory responses that are central to allergic inflammation. These effects are mediated exclusively through the CTRH2 receptor, as selective DP1 agonists do not replicate these actions[15].

- **Chemotaxis and Shape Change:** DK-PGD2 induces a rapid change in eosinophil morphology and promotes chemokinesis and chemotaxis[2][15]. This directed migration is crucial for the accumulation of eosinophils at sites of allergic inflammation, such as the airways in asthma or the conjunctiva in allergic conjunctivitis[4][16][17].
- **Degranulation:** Activation of CTRH2 by DK-PGD2 triggers eosinophil degranulation, leading to the release of cytotoxic proteins like eosinophil-derived neurotoxin (EDN)[2][15].
- **Upregulation of Adhesion Molecules:** DK-PGD2 stimulation enhances the surface expression of CD11b, an integrin that facilitates eosinophil adhesion to the endothelium, a critical step for tissue infiltration[18].

Eosinophil Response to DK-PGD2	Effective Concentration Range	Key Outcome	References
Chemokinesis & Degranulation	1 - 10 nmol/L (for PGD2)	Promotes cell migration and release of cytotoxic proteins.	[15]
Chemotaxis	1 - 100 nM (for PGD2)	Directed migration towards inflammatory sites.	[19]
CD11b Expression	Not specified	Enhanced adhesion and potential for tissue infiltration.	[18]
Shape Change	EC50 values vary by metabolite	Indicator of cellular activation.	[20]

On Basophils

Similar to its effects on eosinophils, DK-PGD2 potently activates human basophils via the CRTH2 receptor. Basophils express significantly higher levels of CRTH2 transcripts compared to DP1 transcripts, underscoring the primary role of the CRTH2 pathway in these cells[13].

- **Calcium Mobilization:** DK-PGD2 induces a robust influx of intracellular calcium, a key second messenger for cellular activation[13].
- **Migration:** DK-PGD2 serves as a chemoattractant for basophils, promoting their migration[10][13].
- **Upregulation of Surface Markers:** CRTH2 activation by DK-PGD2 upregulates the expression of the adhesion molecule CD11b[13].
- **Enhanced Degranulation:** DK-PGD2 enhances IgE-mediated degranulation, augmenting the release of histamine and other inflammatory mediators[13]. All these pro-inflammatory effects can be completely blocked by CRTH2 antagonists like ramatroban[13].

Basophil Response to DK-PGD2	Key Outcome	Antagonist Effect	References
Ca ²⁺ Influx	Triggers downstream activation pathways.	N/A	[13]
Migration	Accumulation at inflammatory sites.	Blocked by ramatroban.	[13]
CD11b Upregulation	Increased cell adhesion.	Blocked by ramatroban.	[13]
Enhanced Degranulation	Amplified release of histamine and other mediators.	Blocked by ramatroban.	[13]

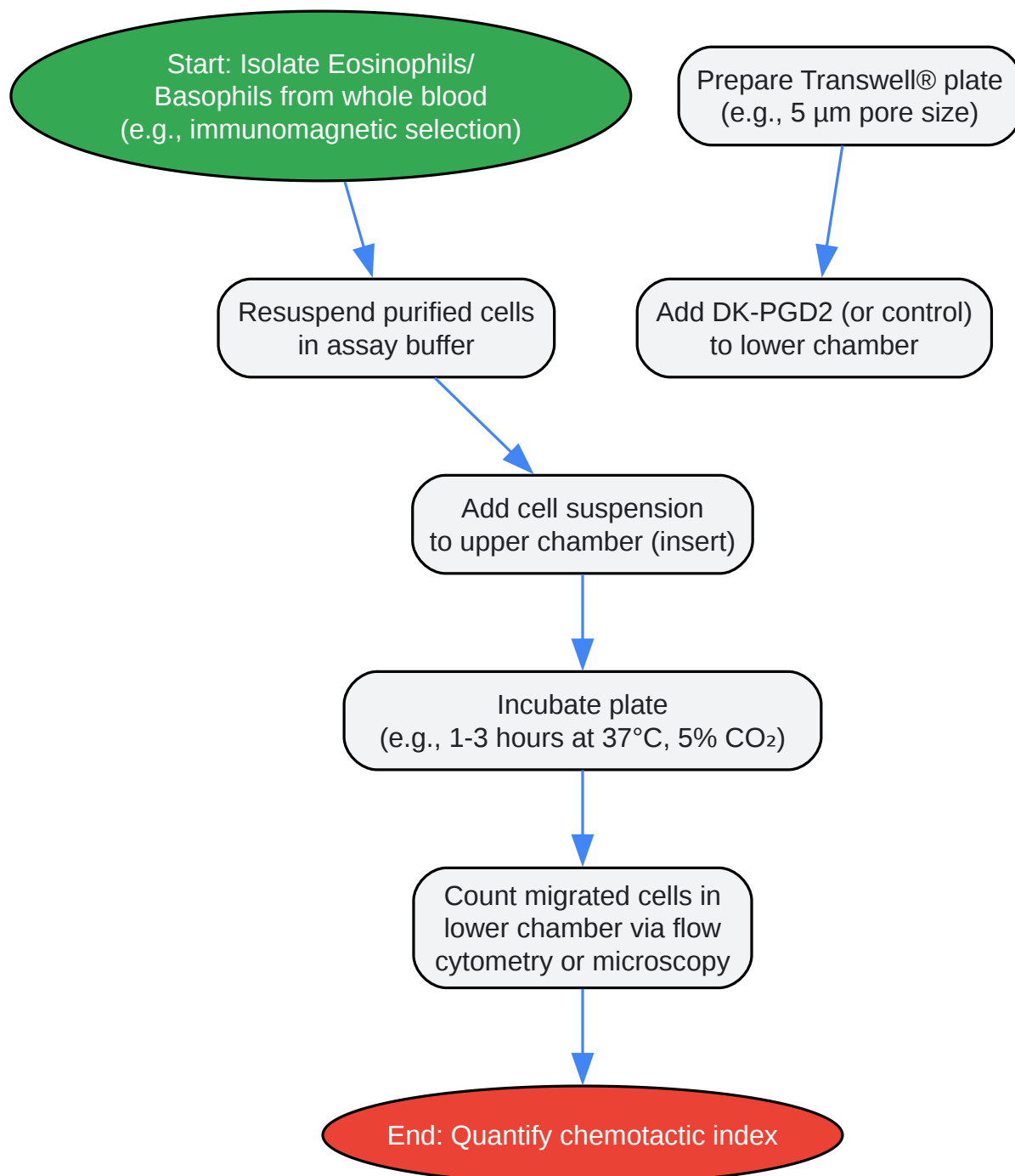
Key Experimental Protocols

Investigating the effects of DK-PGD2 requires specific and validated methodologies. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemoattractant.

Chemotaxis Assay Workflow



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Workflow for a typical in vitro chemotaxis assay.

Methodology:

- **Cell Isolation:** Isolate eosinophils or basophils from human peripheral blood using negative immunomagnetic selection or density gradient centrifugation[19]. Purity should be assessed by flow cytometry or cytological staining.
- **Assay Setup:** Use a multi-well chemotaxis chamber (e.g., a modified Boyden chamber or a 24-well plate with Transwell® inserts, typically with a 5.0 µm pore size)[16][19].
- **Loading:** Add assay medium containing various concentrations of DK-PGD2 (e.g., 0.1 nM to 1000 nM) or a vehicle control to the lower wells of the chamber[19].
- **Cell Addition:** Place the purified cell suspension in the upper chamber (the insert).
- **Incubation:** Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 1 to 3 hours[19].
- **Quantification:** After incubation, remove the insert. Collect the cells that have migrated into the lower chamber and count them using a flow cytometer, a cell counter, or manual microscopy. Results are often expressed as a chemotactic index (fold increase in migration over vehicle control).

Protocol 2: Calcium Mobilization Assay

This assay measures changes in intracellular free calcium concentration following receptor activation.

Methodology:

- **Cell Preparation:** Use purified eosinophils or basophils as prepared for the chemotaxis assay[13].
- **Dye Loading:** Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution) in the dark, typically

for 30-60 minutes at room temperature or 37°C.

- **Washing:** Wash the cells to remove excess extracellular dye.
- **Measurement:** Resuspend the dye-loaded cells in buffer and place them in a fluorometer or a fluorescence plate reader equipped with an injection port.
- **Stimulation:** Establish a stable baseline fluorescence reading. Inject a solution of DK-PGD2 to achieve the desired final concentration and continuously record the fluorescence intensity over time[10][13].
- **Analysis:** The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Data are often presented as the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline.

Protocol 3: Degranulation Assay (Flow Cytometry)

This method quantifies degranulation by detecting the surface expression of proteins from intracellular granules, such as CD63 on basophils.

Methodology:

- **Cell Stimulation:** Aliquot whole blood or purified basophils into tubes. Add DK-PGD2, a positive control (e.g., anti-IgE), or a vehicle control and incubate for a specified time (e.g., 15-30 minutes) at 37°C[21].
- **Staining:** Stop the reaction by placing the tubes on ice. Add a cocktail of fluorescently-labeled antibodies to the cells. For basophil degranulation, this typically includes an antibody against CD63 (activation marker) and antibodies to identify the basophil population (e.g., anti-IgE and anti-HLA-DR, or anti-CRTH2)[13].
- **Lysis (for whole blood):** If using whole blood, perform red blood cell lysis using a commercial lysing solution.
- **Acquisition:** Analyze the samples on a flow cytometer.

- Analysis: Gate on the basophil population. Determine the percentage of basophils that are positive for the activation marker (e.g., %CD63+ basophils). This percentage reflects the extent of degranulation[21].

Conclusion and Therapeutic Implications

The selective activation of the CRTH2 receptor by its agonist DK-PGD2 potently drives pro-inflammatory responses in eosinophils and basophils, including chemotaxis, degranulation, and expression of adhesion molecules[13][15]. These cellular events are fundamental to the pathophysiology of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis[3][22][23]. The detailed understanding of the DK-PGD2/CRTH2 axis has established CRTH2 as a significant therapeutic target. The development of orally available, selective CRTH2 antagonists represents a promising strategy for treating eosinophil- and basophil-driven inflammatory conditions by directly inhibiting the recruitment and activation of these key effector cells[3][4][24]. Continued research using DK-PGD2 as a pharmacological tool will further refine our understanding of this critical inflammatory pathway.

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